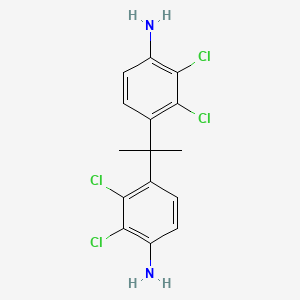
4,4'-(Propane-2,2-diyl)bis(2,3-dichloroaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Propane-2,2-diyl)bis(2,3-dichloroaniline) is an organic compound with significant applications in various fields of science and industry This compound is characterized by the presence of two dichloroaniline groups connected by a propane-2,2-diyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Propane-2,2-diyl)bis(2,3-dichloroaniline) typically involves the reaction of 2,3-dichloroaniline with a suitable bridging agent such as propane-2,2-diyl. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(Propane-2,2-diyl)bis(2,3-dichloroaniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Aqueous NaOH or amine solutions.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines or phenols.
Aplicaciones Científicas De Investigación
4,4’-(Propane-2,2-diyl)bis(2,3-dichloroaniline) has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism by which 4,4’-(Propane-2,2-diyl)bis(2,3-dichloroaniline) exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular membranes .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-(Propane-2,2-diyl)bis(2-aminophenol)
- 4,4’-(Propane-2,2-diyl)bis(2-allylphenol)
- 4,4’-(Propane-2,2-diyl)bis(2-nitrophenol)
Uniqueness
4,4’-(Propane-2,2-diyl)bis(2,3-dichloroaniline) is unique due to the presence of dichloroaniline groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specific applications where such properties are desired .
Propiedades
Número CAS |
144647-25-6 |
|---|---|
Fórmula molecular |
C15H14Cl4N2 |
Peso molecular |
364.1 g/mol |
Nombre IUPAC |
4-[2-(4-amino-2,3-dichlorophenyl)propan-2-yl]-2,3-dichloroaniline |
InChI |
InChI=1S/C15H14Cl4N2/c1-15(2,7-3-5-9(20)13(18)11(7)16)8-4-6-10(21)14(19)12(8)17/h3-6H,20-21H2,1-2H3 |
Clave InChI |
LXPCHAYYJKGFOR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=C(C(=C(C=C1)N)Cl)Cl)C2=C(C(=C(C=C2)N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethenyl-4-[(4-ethenylphenyl)methyltellanylmethyl]benzene](/img/structure/B12556979.png)
![Quinoxaline, 2,3-bis[2-(1,3-benzodioxol-5-yl)ethenyl]-](/img/structure/B12556982.png)
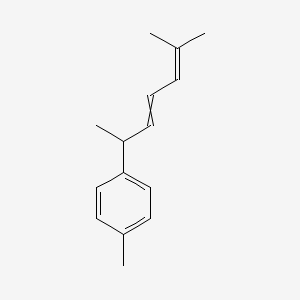
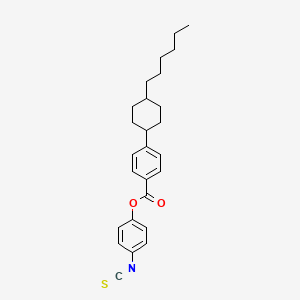

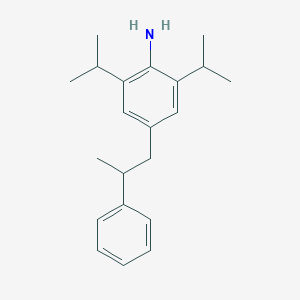
![2-Bromo-1-[5-(4-nitrophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B12557010.png)
![2,2'-(1H-Cyclopenta[b]naphthalene-1,3(2H)-diylidene)dipropanedinitrile](/img/structure/B12557031.png)
![Acetic acid, [bis(2,2,2-trichloroethoxy)phosphinyl]-, ethyl ester](/img/structure/B12557043.png)
![2-(2,6-Dichlorophenyl)-8-phenyl-3,7,9-trioxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B12557047.png)
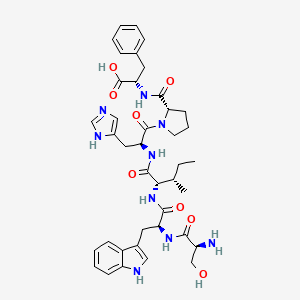


![Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury](/img/structure/B12557074.png)
